molecular formula C17H14Cl3NO4 B2468585 Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate CAS No. 338961-34-5

Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate

Cat. No.: B2468585
CAS No.: 338961-34-5
M. Wt: 402.65
InChI Key: NVXYKDOOFMSDJW-UHFFFAOYSA-N
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Description

This compound is a synthetic herbicide and intermediate characterized by a phenoxyacetate backbone substituted with dichloro and 4-chlorobenzoylamino groups. Its structure enables inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis, making it effective against broadleaf weeds . The ethyl ester group and aromatic substituents influence its physicochemical properties, including solubility, stability, and bioavailability.

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[(4-chlorobenzoyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3NO4/c1-2-24-16(22)9-25-15-8-14(12(19)7-13(15)20)21-17(23)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXYKDOOFMSDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichloro-5-aminophenol: This intermediate is synthesized through the chlorination of 2,4-dichlorophenol followed by nitration and reduction.

    Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride.

    Coupling Reaction: The 2,4-dichloro-5-aminophenol is then reacted with 4-chlorobenzoyl chloride to form the corresponding amide.

    Esterification: Finally, the amide is reacted with ethyl bromoacetate in the presence of a base to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or amino groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Schiff Base Derivatives of Ethyl-2-(5-amino-2,4-dichlorophenoxy)acetate

Several analogs synthesized from ethyl-2-(5-amino-2,4-dichlorophenoxy)acetate via Schiff base formation exhibit structural and functional variations:

Compound ID Substituent on Benzylidene Group Yield (%) Key Properties Reference
9 2-hydroxy-3-methoxy 79 Orange solid; moderate PPO inhibition
12 2,5-dihydroxy 88 Yellow solid; higher polarity due to dihydroxy group
18 6-fluoro-2-isopropoxy-4-oxochroman 69 Yellow solid; fluorine enhances lipophilicity
  • Key Insight: The electron-donating hydroxy and methoxy groups (compound 9) reduce PPO inhibition compared to the dichloro-benzoylamino group in the target compound. Fluorinated derivatives (18) show improved membrane permeability due to increased lipophilicity .

Analogs with Modified Benzoyl Substituents

Variations in the benzoyl group significantly impact bioactivity:

Compound Name Substituent on Benzoyl Group Key Findings Reference
Ethyl 2-(2,4-dichloro-5-[(4-nitrobenzoyl)amino]phenoxy)acetate 4-nitro Higher reactivity due to electron-withdrawing nitro group; moderate herbicidal activity
Ethyl 2-(2,4-dichloro-5-[(3-(trifluoromethyl)benzoyl)amino]phenoxy)acetate 3-trifluoromethyl Enhanced lipophilicity and prolonged soil half-life
Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate Thienyl-linked nitro Lower solubility but improved target binding
  • The 4-chlorobenzoyl group in the target compound balances lipophilicity and stability .

Ethyl Ester Derivatives with Alternative Cores

Compound Name Core Structure Activity Reference
Ethyl 2-(4-chlorophenoxy)acetoacetate Acetoacetate Low herbicidal activity; used as synthetic intermediate
CEE4 (Salicylanilide ethyl ester complex) Salicylanilide Inactive due to ester hydrolysis susceptibility
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate Methylpropanoate Higher polarity (retention time: 0.65) compared to ethyl analog (0.80)
  • Key Insight: Ethyl esters generally exhibit lower activity than methyl esters due to slower hydrolysis in vivo. However, the target compound’s dichloro and benzoylamino groups mitigate this limitation .

Pyrazoline and Furanone Derivatives

Compound Class Structural Feature Activity Reference
Pyrazoline derivatives (e.g., 3a-3j) Phenoxyacetate-linked pyrazoline Antimicrobial (not herbicidal)
Methyl 2-[(4-chloro-2-methoxy-5-oxofuran-3-yl)amino]acetate Furanone-aminoacetate Insecticidal; planar furanone enhances binding
  • Key Insight: While phenoxyacetate moieties are common, the target compound’s specific substitution pattern confers herbicidal specificity absent in antimicrobial or insecticidal analogs .

Biological Activity

Ethyl 2-(2,4-dichloro-5-((4-chlorobenzoyl)amino)phenoxy)acetate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H15Cl3N2O4
  • Molecular Weight : 397.66 g/mol

Structural Features

The compound features:

  • A dichlorophenyl moiety
  • An amine functional group linked to a chlorobenzoyl group
  • An ethyl acetate side chain

These structural elements contribute to its biological activity by influencing interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related chlorinated aromatic compounds have shown effectiveness against a range of bacterial strains, suggesting that the dichloro substitution may enhance antibacterial potency.

CompoundActivityTarget Organisms
This compoundModerateE. coli, S. aureus
4-ChloromethylbiphenylHighVarious bacteria

Antiviral Activity

In vitro assays have demonstrated that derivatives of this compound can inhibit viral replication. For example, modifications in the chlorobenzoyl group have been shown to enhance antiviral activity against Coxsackievirus B5 (CVB5), with effective concentrations (EC50) ranging from 6 to 18 μM .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and viral replication.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The chlorinated aromatic structure may interact with nucleic acids, inhibiting their synthesis and function.

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects at high concentrations, others show protective effects against viral infections without significant cytotoxicity .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of several chlorinated compounds, including derivatives similar to this compound. Results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, with the dichlorophenyl structure contributing significantly to their efficacy .

Antiviral Efficacy Against CVB5

Another study focused on the antiviral properties of chlorinated benzoyl derivatives against CVB5. The findings revealed that specific substitutions on the benzoyl moiety increased antiviral activity significantly, highlighting the importance of structural modifications for enhancing biological efficacy .

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